molecular formula C15H14ClN3OS2 B216043 N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-3-chloro-1-benzothiophene-2-carboxamide

N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-3-chloro-1-benzothiophene-2-carboxamide

Cat. No. B216043
M. Wt: 351.9 g/mol
InChI Key: WDGLFAAAVJIAOB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-3-chloro-1-benzothiophene-2-carboxamide, also known as BTB-TD, is a chemical compound that has been extensively studied for its potential applications in scientific research. This molecule is a member of the thiadiazole family, which is a class of compounds that has been shown to exhibit a wide range of biological activities. In

Scientific Research Applications

N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-3-chloro-1-benzothiophene-2-carboxamide has been shown to exhibit a wide range of biological activities, making it a promising compound for scientific research. One of the most notable applications of N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-3-chloro-1-benzothiophene-2-carboxamide is its potential as a therapeutic agent for the treatment of cancer. Studies have shown that N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-3-chloro-1-benzothiophene-2-carboxamide can inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for the development of new cancer treatments.
In addition to its potential as a cancer therapeutic, N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-3-chloro-1-benzothiophene-2-carboxamide has also been studied for its anti-inflammatory properties. Studies have shown that N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-3-chloro-1-benzothiophene-2-carboxamide can inhibit the production of pro-inflammatory cytokines, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.

Mechanism of Action

The mechanism of action of N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-3-chloro-1-benzothiophene-2-carboxamide is not fully understood, but studies have suggested that it may act by inhibiting the activity of certain enzymes involved in cancer cell growth and inflammation. Specifically, N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-3-chloro-1-benzothiophene-2-carboxamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in the regulation of gene expression. By inhibiting the activity of HDACs, N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-3-chloro-1-benzothiophene-2-carboxamide may be able to prevent the expression of genes that promote cancer cell growth and inflammation.
Biochemical and Physiological Effects:
Studies have shown that N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-3-chloro-1-benzothiophene-2-carboxamide can have a range of biochemical and physiological effects. For example, it has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit angiogenesis (the formation of new blood vessels), and inhibit the migration and invasion of cancer cells. Additionally, N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-3-chloro-1-benzothiophene-2-carboxamide has been shown to reduce the production of reactive oxygen species (ROS), which are molecules that can cause damage to cells and contribute to the development of diseases such as cancer.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-3-chloro-1-benzothiophene-2-carboxamide in lab experiments is its relatively low toxicity. Studies have shown that N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-3-chloro-1-benzothiophene-2-carboxamide is well-tolerated by cells and animals at concentrations that are effective in inhibiting cancer cell growth and inflammation. However, one limitation of using N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-3-chloro-1-benzothiophene-2-carboxamide in lab experiments is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several future directions for research on N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-3-chloro-1-benzothiophene-2-carboxamide. One area of interest is the development of new formulations of N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-3-chloro-1-benzothiophene-2-carboxamide that can improve its solubility and bioavailability. Additionally, further studies are needed to fully understand the mechanism of action of N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-3-chloro-1-benzothiophene-2-carboxamide and to identify its molecular targets. Finally, more studies are needed to evaluate the potential of N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-3-chloro-1-benzothiophene-2-carboxamide as a therapeutic agent for the treatment of cancer and other diseases.

Synthesis Methods

The synthesis of N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-3-chloro-1-benzothiophene-2-carboxamide is a multi-step process that involves the reaction of several different chemicals. The first step in the synthesis involves the reaction of 2-chlorobenzoic acid with thionyl chloride to form 2-chlorobenzoyl chloride. This is then reacted with 5-tert-butyl-1,3,4-thiadiazole-2-amine to form the intermediate product, N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-2-chlorobenzamide. Finally, this intermediate is reacted with 3-chlorobenzo[b]thiophene-2-carboxylic acid to form the final product, N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-3-chloro-1-benzothiophene-2-carboxamide.

properties

Product Name

N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-3-chloro-1-benzothiophene-2-carboxamide

Molecular Formula

C15H14ClN3OS2

Molecular Weight

351.9 g/mol

IUPAC Name

N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-3-chloro-1-benzothiophene-2-carboxamide

InChI

InChI=1S/C15H14ClN3OS2/c1-15(2,3)13-18-19-14(22-13)17-12(20)11-10(16)8-6-4-5-7-9(8)21-11/h4-7H,1-3H3,(H,17,19,20)

InChI Key

WDGLFAAAVJIAOB-UHFFFAOYSA-N

SMILES

CC(C)(C)C1=NN=C(S1)NC(=O)C2=C(C3=CC=CC=C3S2)Cl

Canonical SMILES

CC(C)(C)C1=NN=C(S1)NC(=O)C2=C(C3=CC=CC=C3S2)Cl

Origin of Product

United States

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